molecular formula C8H7F2NO B1583608 2,2-Difluoro-2-phenylacetamide CAS No. 383-19-7

2,2-Difluoro-2-phenylacetamide

Cat. No. B1583608
CAS RN: 383-19-7
M. Wt: 171.14 g/mol
InChI Key: QASPDCZPPDUIIE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylacetamide is a chemical compound with the molecular formula C8H7F2NO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 2,2-Difluoro-2-phenylacetamide involves several steps. One approach involves a visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2(1H)-ones or coumarins . This method does not require an external photocatalyst and can produce a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-phenylacetamide consists of a phenyl group attached to a difluoroacetamide group . The average mass of the molecule is 171.144 Da .


Chemical Reactions Analysis

The chemical reactions involving 2,2-Difluoro-2-phenylacetamide are primarily centered around its use in the synthesis of other compounds. For instance, it can undergo a copper-catalyzed arylation with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to produce aromatic amides .

Scientific Research Applications

Estrogen-Like Effects

  • 2-Phenylacetamide, a compound related to 2,2-Difluoro-2-phenylacetamide, has shown estrogen-like effects in vitro and in vivo. It was found to promote the proliferation of MCF-7 cells and increase the uterus index in mice, suggesting potential applications in treatments for perimenopause syndrome (Zeng et al., 2018).

Electrochemical Reduction

  • The electrochemical reduction of chloro-N-phenylacetamides, including compounds similar to 2,2-Difluoro-2-phenylacetamide, has been studied. This research is significant for understanding the electrochemical behavior of these compounds, which could have implications in various chemical syntheses (Pasciak et al., 2014).

Organic Synthesis

  • A novel method for the preparation of 2,2-dihalo-N-phenylacetamides, closely related to 2,2-Difluoro-2-phenylacetamide, has been developed. This highlights the compound's utility in expanding the scope of organic synthesis, particularly in the creation of disubstituted acetamides (Liu et al., 2012).

Precursors for Difluoroazetidinones

  • Difluoro(trimethylsilyl)acetamides, similar to 2,2-Difluoro-2-phenylacetamide, have been identified as precursors for 3,3-Difluoroazetidinones, indicating their potential in the synthesis of complex organic compounds (Bordeau et al., 2006).

Anodic Fluorination

  • The anodic fluorination of N-alkyl and N,N-dialkyl phenylacetamides, which are structurally related to 2,2-Difluoro-2-phenylacetamide, has been explored. This research provides insights into the fluorination process and its effects on the overall conversion efficiency and selectivity of fluorinated products (Ilayaraja & Noel, 2009).

Fluorescence Spectroscopy

  • Studies on 2-phenylacetamide clusters, related to 2,2-Difluoro-2-phenylacetamide, using fluorescence spectroscopy, have provided valuable information on the structures of these compounds in various states. This research is crucial for understanding the photophysical properties of these compounds (Robertson et al., 2001).

Solubility and Dissolution Properties

  • The solubility behavior of 2-phenylacetamide in various solvents and its dissolution properties have been studied. This research is important for the development of separation and reaction processes involving 2-phenylacetamide in the industry (Li et al., 2019).

Construction of S-CF2/O-CF2 Bonds

  • A method for constructing S-CF2 or O-CF2 bonds through radical nucleophilic substitution reaction using 2-bromo-2,2-difluoro-N-phenylacetamide has been developed. This demonstrates the compound's utility in synthesizing biologically important gem-difluoromethylene-containing compounds (Wang et al., 2020).

Pd-Catalyzed Arylation

  • Phenylacetamides, closely related to 2,2-Difluoro-2-phenylacetamide, have been used in a Pd-catalyzed ortho-arylation process. This process is significant for generating biaryl C–C bonds and has applications in the synthesis of complex organic molecules (Yeung et al., 2010).

Ugi Three-Component Reaction

  • The Ugi three-component reaction involving 2-phenylacetamide has been catalyzed by boric acid in aqueous media. This demonstrates the compound's potential in multi-component organic syntheses (Kumar et al., 2013).

Thrombin Inhibition

  • 2-Phenylacetamide derivatives, similar to 2,2-Difluoro-2-phenylacetamide, have been identified as potent thrombin inhibitors. This research is significant for the development of new therapeutics (Lee et al., 2007).

Nickel-Catalyzed Aminocarbonylation

  • The nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield phenylacetamides has been studied. This process is relevant for the synthesis of α-substituted phenylacetamide, a compound structurally related to 2,2-Difluoro-2-phenylacetamide (Wang et al., 2020).

Fluorination Studies

  • Alpha-Phenylsulfanylacetamides have been fluorinated in the alpha-position using difluoroiodotoluene, which is relevant to understanding the fluorination mechanism of compounds like 2,2-Difluoro-2-phenylacetamide (Greaney & Motherwell, 2000).

Microwave-Assisted Benzylation

  • N-Phenyl-2-phenylacetamide, structurally similar to 2,2-Difluoro-2-phenylacetamide, was alkylated using microwave irradiation, demonstrating the utility of microwave techniques in chemical synthesis (Mijin et al., 2008).

Synthesis of Fluorinated Analogs

  • The synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of bioactive compounds indicates the potential of 2,2-Difluoro-2-phenylacetamide in medicinal chemistry (Tarui et al., 2022).

Future Directions

Future research directions could involve exploring new synthetic methodologies for 2,2-Difluoro-2-phenylacetamide and its derivatives. For instance, a recent study described a new approach for the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation . This method could potentially be applied to the synthesis of 2,2-Difluoro-2-phenylacetamide and its derivatives.

properties

IUPAC Name

2,2-difluoro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPDCZPPDUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296705
Record name 2,2-difluoro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenylacetamide

CAS RN

383-19-7
Record name 383-19-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-difluoro-2-phenylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluorophenylacetamide
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Synthesis routes and methods I

Procedure details

A solution of the above difluoro-phenyl-acetic acid ethyl ester and NH3 in MeOH (7 M, 10 mL) is heated to 60° C. for 2 h in a pressure tube. The mixture is cooled to room temperature, and concentrated to afford 2,2-difluoro-2-phenyl-acetamide (0.33 g). LCMS: RT=1.7 minutes; MS: 172 (M+H).
Quantity
0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of the title compound of Step (A) (6.00 g; 30 mmol) in 50 ml of EtOH was saturated with anhydrous NH3. An exothermic reaction was observed. After stirring the reaction mixture 60 hr at room temperature, the volatiles were removed in vacuo and the solid residue was taken up in a minimal amount of hot ethyl acetate. A small amount of insoluble material was filtered off and hexane was added to the filtrate until slightly turbid. After cooling to room temperature and standing several hr, the crystals were filtered and dried to afford 4.68 g (91%) of the title compound of this step as a colorless crystalline solid.
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6 g
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50 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LD Azevedo, MM Bastos, FC Vasconcelos… - Medicinal Chemistry …, 2017 - Springer
Imatinib was the first representative of the class of Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog (BCR-ABL) tyrosine kinase inhibitors used for the …
Number of citations: 17 link.springer.com
FS Castelo-Branco, EC de Lima… - European Journal of …, 2018 - Elsevier
Tuberculosis (TB) is one of the leading causes of death worldwide. The emergence of multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) and TB-HIV co-infection are major …
Number of citations: 32 www.sciencedirect.com
Q Qi, Q Shen, L Lu - pstorage-acs-6854636.s3 …
All solvents were purified by standard method. 1H, 13C, 19F NMR spectra were recorded on 300 MHz, 100 MHz, 282 MHz spectrometer or a Varian Inova 400 (400 MHz for 1H; 100 …
T Nguyen, TF Gamage, AM Decker, DB Finlay… - Bioorganic & medicinal …, 2021 - Elsevier
Allosteric modulation offers an alternate approach to target the cannabinoid type-1 receptor (CB 1 ) for therapeutic benefits. Examination of the two widely studied prototypic CB 1 …
Number of citations: 7 www.sciencedirect.com
JD Hansen, M Correa, M Alexander… - Journal of Medicinal …, 2021 - ACS Publications
Acute myeloid leukemia (AML) is marked by significant unmet clinical need due to both poor survival and high relapse rates where long-term disease control for most patients with …
Number of citations: 56 pubs.acs.org
M Šála, KR Hollinger, AG Thomas… - Journal of medicinal …, 2020 - ACS Publications
Neutral sphingomyelinase 2 (nSMase2) catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide, an essential step in the formation and release of exosomes from …
Number of citations: 30 pubs.acs.org
T Shishimi, S Hara - Journal of fluorine chemistry, 2014 - Elsevier
BrF 3 –KHF 2 , an air-stable solid prepared from BrF 3 and KHF 2 , was used in the various fluorination reactions, including desulfurizing fluorination reactions of benzylic sulfides, …
Number of citations: 25 www.sciencedirect.com
S Hara, M Monoi, R Umemura, C Fuse - Tetrahedron, 2012 - Elsevier
IF 5 –pyridine–HF, an air- and moisture-stable solid, can be used as a fluorination reagent for the introduction of fluorine atoms to the α-position of the sulfur atom in sulfides. The …
Number of citations: 37 www.sciencedirect.com

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